Compound Description: PD173074 is a small-molecule tyrosine kinase inhibitor (TKI) with high selectivity for fibroblast growth factor receptor-3 (FGFR3). It exhibits potent antitumor activity, particularly against bladder cancer cells carrying activating mutations in the FGFR3 gene []. PD173074 induces cell cycle arrest at the G1-S transition and upregulates p27/Kip1 expression, leading to tumor growth suppression and apoptosis [].
Relevance: While PD173074 possesses a pyrido[2,3-d]pyrimidine core instead of the pyrimidine core found in 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, both compounds share the crucial tert-butyl urea moiety. Furthermore, both feature a substituted phenyl ring linked to the heterocyclic core, highlighting a common structural motif.
Compound Description: MRK-016 is a pyrazolotriazine derivative that acts as a selective inverse agonist for the α5 subtype of the GABAA receptor [, ]. It exhibits high affinity for the benzodiazepine binding site of GABAA receptors and demonstrates inverse agonist efficacy selectively at the α5 subtype []. MRK-016 shows potential for enhancing cognitive function, but further development was hindered due to its short half-life and variable pharmacokinetics in humans [].
Relevance: Although structurally distinct from 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, MRK-016 shares the presence of a tert-butyl substituent. This commonality highlights the potential importance of this group in influencing biological activity within diverse chemical scaffolds. ,
Compound Description: This compound is described as a novel yellow pyrazolyl azo pigment, primarily utilized in imaging industries []. The crystal structure reveals a planar arrangement of the triazine, pyrazole, thiadiazole rings, and diazene linkage. The molecule exhibits intermolecular hydrogen bonding, contributing to its structural stability and potential pigment properties [].
Relevance: This compound, like 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, incorporates a tert-butyl group attached to a heterocyclic core. While the core structures differ significantly, the shared presence of this bulky substituent suggests a possible role in influencing the physical properties (e.g., color, solubility) of these compounds.
Compound Description: This yellow pyrazolyl azo pigment is also used in imaging technologies []. It exists in a trans conformation in the solid state, as determined by X-ray crystallography.
Compound Description: Ivacaftor is a clinically approved drug used as a potentiator for the treatment of cystic fibrosis, specifically targeting the defective gating of the ∆F508-CFTR protein []. It enhances chloride channel function but has been shown to reduce the cellular stability of ∆F508-CFTR and interfere with the action of corrector drugs aimed at improving CFTR processing [].
Relevance: Ivacaftor contains a tert-butyl group, though its core structure is a quinoline derivative rather than the pyrimidine found in 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea. The comparison highlights the diverse applications of tert-butyl-containing compounds in medicinal chemistry.
Compound Description: BIRB-796 is a p38 mitogen-activated protein kinase (MAPK) inhibitor. It exhibits anti-inflammatory properties and has been studied in combination with corticosteroids for the treatment of asthma and chronic obstructive pulmonary disease (COPD) [, ]. BIRB-796 synergistically enhances the efficacy of corticosteroids, reducing cytokine production by alveolar macrophages [, ].
Relevance: BIRB-796 contains a tert-butyl substituted pyrazole ring, offering a structural parallel to 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea which features a tert-butyl substituted urea linked to a pyrimidine. Despite differing core structures, the presence of a tert-butyl group on a nitrogen-containing heterocycle suggests potential shared structural and chemical properties between these compounds. ,
Compound Description: LLY-2707 is a potent and selective glucocorticoid receptor antagonist (GRA) that has shown promise in reducing weight gain associated with atypical antipsychotic drug (AAPD) use in rats []. It effectively blocks glucocorticoid receptor occupancy in the liver and brain, mitigating AAPD-induced metabolic effects without interfering with the therapeutic actions of AAPDs [].
Relevance: Like 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea and the previous compounds, LLY-2707 incorporates a tert-butyl substituent. In this case, it is attached to an indole ring, further emphasizing the versatility of this group in medicinal chemistry and its presence across diverse pharmacologically active compounds.
Compound Description: 18F-MyoZone is a novel PET imaging tracer designed for myocardial perfusion imaging (MPI). It exhibits high initial myocardial uptake, low extracardiac activity, and remarkable myocardial retention, making it a promising candidate for visualizing and diagnosing various heart conditions [].
Relevance: 18F-MyoZone contains a tert-butyl group linked to a pyridazinone ring. Although this core structure differs from the pyrimidine in 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, the shared presence of a tert-butyl group on a heterocyclic core highlights a common structural feature.
Compound Description: This series of quinoline-3-carboxylic acid derivatives was synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis (MTB), multidrug-resistant MTB (MDR-TB), and Mycobacterium smegmatis []. Several compounds exhibited potent activity against MTB and MDR-TB, highlighting their potential as novel antituberculosis agents [].
Relevance: Among the synthesized derivatives are compounds containing a tert-butyl group at the 1-position of the quinoline ring. These specific compounds are structurally related to 1-(tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, showcasing the potential of tert-butyl substitution in diverse heterocyclic systems for achieving biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.